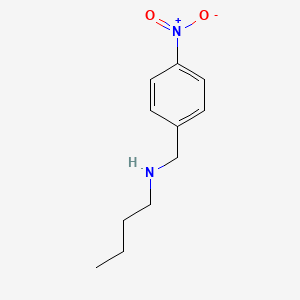

n-(4-Nitrobenzyl)butan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

62498-75-3 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-[(4-nitrophenyl)methyl]butan-1-amine |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-8-12-9-10-4-6-11(7-5-10)13(14)15/h4-7,12H,2-3,8-9H2,1H3 |

InChI Key |

JDTNKBOSGXXCOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Nitrobenzyl Butan 1 Amine

Alkylative Pathways in N-(4-Nitrobenzyl)butan-1-amine Synthesis

Alkylative methods are a cornerstone in the synthesis of secondary amines and provide a direct route to this compound. These pathways typically involve the formation of a new carbon-nitrogen bond through the reaction of an amine with an alkylating agent.

Nucleophilic Substitution Reactions with Halide Precursors

The most common alkylative approach for synthesizing this compound is the nucleophilic substitution reaction between butan-1-amine and a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or 4-nitrobenzyl chloride. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of butan-1-amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide and displacing the halide ion.

The general reaction is as follows: 4-Nitrobenzyl Halide + Butan-1-amine → this compound + Hydrogen Halide

A significant challenge in this method is controlling the extent of alkylation. The target secondary amine is itself a nucleophile and can react with another molecule of the 4-nitrobenzyl halide to form an undesired tertiary amine, N-butyl-N,N-bis(4-nitrobenzyl)amine. To favor mono-alkylation, a stoichiometric excess of butan-1-amine is often employed.

Optimization of Reaction Conditions: Solvent Effects and Base Catalysis

Optimizing reaction conditions is critical for maximizing the yield of the desired secondary amine and minimizing side products. The choice of solvent and the use of a base are two key factors.

Solvent Effects: The solvent influences the rate and outcome of the nucleophilic substitution.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by solvating the cation without strongly solvating the nucleophilic amine, thus increasing its reactivity.

Alcohols: Solvents such as ethanol (B145695) can also be used, often serving as the reaction medium where reactants are refluxed. nih.gov

Aqueous Media: N-alkylation of amines can be effectively carried out in water, often with the aid of a base like sodium bicarbonate (NaHCO₃), presenting a greener alternative to organic solvents. researchgate.net

Base Catalysis: The reaction produces a hydrogen halide as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a base is typically added to neutralize the acid.

Inorganic Bases: Carbonates such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used as mild bases.

Organic Bases: A tertiary amine like triethylamine (B128534) can be used, or an excess of the starting butan-1-amine can serve as both the nucleophile and the acid scavenger.

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution

| Parameter | Condition | Rationale / Outcome | Reference |

| Stoichiometry | Excess butan-1-amine | Minimizes over-alkylation to the tertiary amine. | |

| Solvent | Ethanol | Common solvent for refluxing conditions. | nih.gov |

| Solvent | Acetonitrile | Polar aprotic solvent that can enhance reaction rates. | thieme-connect.de |

| Solvent | Water | "Green" solvent option, effective with a suitable base. | researchgate.net |

| Base | Sodium Bicarbonate | Neutralizes acid byproduct, essential in aqueous media. | researchgate.net |

| Temperature | Reflux | Provides energy to overcome the activation barrier, increasing reaction rate. | nih.gov |

Reductive Synthesis Approaches to this compound

Reductive methods offer an alternative pathway, often involving the formation of an imine intermediate followed by its reduction. This strategy is widely known as reductive amination. masterorganicchemistry.com The process starts with the reaction of 4-nitrobenzaldehyde (B150856) and butan-1-amine to form an N-(4-nitrobenzylidene)butan-1-imine, which is then reduced in the same pot to the target secondary amine.

This one-pot process is highly efficient as it avoids the isolation of the intermediate imine. arkat-usa.org The key to success lies in choosing a reducing agent that selectively reduces the imine C=N bond without significantly reducing the starting aldehyde's C=O group. masterorganicchemistry.com

Metal Hydride Reductions and Chemoselectivity

Metal hydrides are commonly used for reductive amination due to their operational simplicity. The chemoselectivity of the reducing agent is paramount. masterorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄): While capable of reducing imines, NaBH₄ can also reduce the starting aldehyde, leading to the formation of 4-nitrobenzyl alcohol as a byproduct. okstate.edu Its use requires careful control of reaction conditions.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a preferred choice for reductive amination because it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde. masterorganicchemistry.com The reaction is typically run under mildly acidic conditions (pH ~6-7) to promote imine formation without degrading the hydride reagent.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is another mild and selective reducing agent that has become widely used for reductive amination, often providing cleaner reactions and higher yields than NaBH₃CN. masterorganicchemistry.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Feature | Typical Conditions | Reference |

| Catalytic H₂ (e.g., Pd/C) | Powerful; can reduce imine and nitro group. | H₂ atmosphere, various solvents (e.g., dioxane). | arkat-usa.org |

| Sodium Borohydride (NaBH₄) | Strong reducing agent. | Alcoholic solvents; risk of aldehyde reduction. | okstate.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Chemoselective for iminium ions. | Mildly acidic (pH 6-7), protic solvents. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective. | Aprotic solvents (e.g., dichloroethane). | masterorganicchemistry.com |

Emerging Synthetic Strategies for this compound and Analogues

Modern synthetic chemistry continues to evolve, seeking more efficient, sustainable, and atom-economical methods. Several emerging strategies could be applied to the synthesis of this compound and its analogues.

Transition-Metal Catalyzed Hydroamination: The direct addition of an amine's N-H bond across an alkene (hydroamination) is a highly atom-economical approach. While typically applied to alkenes, related strategies are being developed for other unsaturated systems, offering potential new routes to N-substituted amines. acs.org

Gold-Catalyzed Synthesis: Gold catalysis has emerged as a powerful tool in organic synthesis. Protocols using gold(III) catalysts in water have been developed for generating N-aryl benzylamines from anilines and benzylic alcohols, showcasing a method that is both efficient and operates under environmentally benign conditions. thieme.de

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. For instance, N-substituted formamide (B127407) deformylase has been shown to catalyze a reverse reaction, synthesizing N-benzyl amides from benzylamine (B48309) and a formate. nih.gov The exploration of transaminases and other enzymes could lead to novel biocatalytic routes for amine synthesis.

Catalyst-Free Methods: Recent research has demonstrated the synthesis of 2-benzyl-N-substituted anilines through a catalyst- and additive-free imine condensation–isoaromatization pathway, highlighting a move towards simpler and more sustainable reaction protocols. beilstein-journals.org

These advanced methodologies, while not all directly demonstrated for the specific target compound, represent the forefront of synthetic chemistry and provide a blueprint for future innovations in the synthesis of N-substituted benzylamines.

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool, often reducing or eliminating the need for bulk solvents. The synthesis of this compound can be effectively achieved through the mechanochemical reductive amination of 4-nitrobenzaldehyde with butan-1-amine.

This process typically involves milling the reactants in a high-energy ball mill. The key steps are the initial formation of an imine intermediate from the condensation of the aldehyde and the amine, followed by its in-situ reduction. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its stability and effectiveness in the solid state. chemrxiv.org The use of a liquid-assisted grinding (LAG) technique, where a minimal amount of a solvent like ethanol is added, can facilitate mass transfer and improve reaction kinetics. chemrxiv.org

Detailed research findings indicate that mechanochemical methods can offer significant advantages, including reduced reaction times, high yields, and a minimized environmental footprint compared to traditional solution-phase synthesis. chemrxiv.org The process mass intensity (PMI), a key metric of green chemistry, is often substantially improved.

Table 1: Mechanochemical Synthesis of this compound

| Parameter | Details | Reference |

| Reactants | 4-Nitrobenzaldehyde, Butan-1-amine | N/A |

| Reducing Agent | Sodium Borohydride (NaBH₄) | chemrxiv.org |

| Apparatus | High-energy ball mill (e.g., shaker or planetary mill) | chemrxiv.org |

| Milling Conditions | Zirconia or steel grinding jar and balls | chemrxiv.org |

| Technique | Liquid-Assisted Grinding (LAG) with minimal ethanol | chemrxiv.org |

| Frequency | ~20-30 Hz | chemrxiv.org |

| Reaction Time | 30-90 minutes | chemrxiv.org |

| Post-Processing | Extraction and chromatographic purification | N/A |

Sustainable and Catalyst-Free Methodologies

The development of sustainable and catalyst-free synthetic routes is a primary goal in modern chemistry, aiming to reduce reliance on potentially toxic and expensive metal catalysts. The synthesis of this compound can be accomplished via direct reductive amination under catalyst-free conditions.

One prominent approach involves the use of amine-borane complexes as reducing agents, which can proceed without a catalyst. chemrxiv.org Alternatively, the reaction can be driven by optimizing solvent and temperature conditions. The reaction proceeds through the formation of an imine intermediate from 4-nitrobenzaldehyde and butan-1-amine, which is then reduced. Importantly, many common reducing agents and conditions for reductive amination are compatible with the nitro functional group, allowing for chemoselective synthesis. organic-chemistry.org

Studies on related systems have demonstrated that such catalyst-free methods can be highly efficient and operationally simple, avoiding the potential for metal contamination in the final product. chemrxiv.org While these reactions may sometimes require longer reaction times or elevated temperatures compared to catalyzed versions, they offer a greener alternative. chemrxiv.org

Table 2: Catalyst-Free Reductive Amination

| Parameter | Details | Reference |

| Reactants | 4-Nitrobenzaldehyde, Butan-1-amine | N/A |

| Reducing Agent | Ammonia borane (B79455) or Sodium borohydride | chemrxiv.org |

| Solvent | Methanol or under neat conditions | organic-chemistry.org |

| Temperature | Room temperature to moderate heating (e.g., 60 °C) | chemrxiv.org |

| Key Advantage | Avoids transition-metal catalysts, simplifying purification | chemrxiv.org |

| Functional Group Tolerance | The nitro group is well-tolerated under these conditions | organic-chemistry.org |

One-Pot Reaction Sequences in Amine Synthesis

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are highly valued for their efficiency, reduced waste generation, and operational simplicity. The synthesis of this compound is well-suited to a one-pot reductive amination strategy. unimi.it

In this approach, 4-nitrobenzaldehyde and butan-1-amine are combined in a suitable solvent, often in the presence of a mild acid or Lewis acid catalyst to promote imine formation. unimi.it Subsequently, a reducing agent is introduced to reduce the in-situ generated imine to the target secondary amine. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this purpose as it is mild and selective for imines over aldehydes. organic-chemistry.org Alternatively, systems employing catalysts like iron or iridium complexes with reductants such as silanes or borohydrides have been developed. unimi.itrsc.org

Research has shown that one-pot reductive amination is a versatile and robust method applicable to a wide range of aldehydes and amines. unimi.itrsc.org While the reaction of 4-nitrobenzaldehyde has been noted to sometimes result in moderate yields depending on the specific catalytic system, optimization of reaction conditions can lead to excellent outcomes. rsc.org This methodology provides a direct and atom-economical pathway to the desired product.

Table 3: One-Pot Reductive Amination Synthesis

| Parameter | Details | Reference |

| Reactants | 4-Nitrobenzaldehyde, Butan-1-amine | N/A |

| Catalyst (optional) | Lewis acids (e.g., Aquivion-Fe) or none | unimi.it |

| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) | organic-chemistry.orgunimi.it |

| Solvent | Dichloromethane (DCM), Methanol (MeOH), or Cyclopentyl methyl ether (CPME) | organic-chemistry.orgunimi.it |

| Reaction Steps | 1. Imine formation (in-situ)2. Reduction | unimi.it |

| Yield | Moderate to excellent, depending on conditions | rsc.org |

Detailed Mechanistic Investigations of N 4 Nitrobenzyl Butan 1 Amine Reactions

Nucleophilic Reactivity and Transformation Mechanisms of the Secondary Amine Functionality

The secondary amine group in N-(4-nitrobenzyl)butan-1-amine is a key center of nucleophilic reactivity. Its reactions are influenced by the steric hindrance of the butyl and nitrobenzyl groups and the electronic effect of the electron-withdrawing nitro group.

The acylation of secondary amines, such as this compound, with acylating agents like acyl chlorides or anhydrides typically proceeds through a nucleophilic acyl substitution mechanism. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride), yields the corresponding amide.

Thermodynamically, the formation of the amide bond is typically an exothermic process, favored by the stability of the resulting amide. The reaction pathway involves an activation energy barrier corresponding to the formation of the high-energy tetrahedral intermediate. gbcramgarh.in

Table 1: Representative Kinetic Data for Amine Acylation This table illustrates typical kinetic parameters for the acylation of amines, showing the influence of amine structure and solvent on the reaction rate. While specific data for this compound is not available, these values from analogous systems provide a comparative framework.

| Amine | Acylating Agent | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Reference Principle |

| Piperidine | p-Nitrophenyl Acetate (B1210297) | H₂O | 2.7 | koreascience.kr |

| Piperidine | p-Nitrophenyl Acetate | DMSO | 2.4 | koreascience.kr |

| Benzylamine (B48309) | (Z)-4-Arylidene-2-phenyl-5(4H)oxazolone | Acetonitrile (B52724) | Varies with substituent | cdnsciencepub.com |

| n-Butylamine | p-Nitrophenyl Acetate | Chlorobenzene | Follows second-order in amine | cdnsciencepub.com |

Note: Data is illustrative and derived from studies on similar secondary and primary amines. The actual rate for this compound would be influenced by its specific electronic and steric properties.

Aminolysis, the reaction of an amine with a compound (like an ester) to cleave a bond, is a fundamental transformation of the secondary amine functionality. The mechanism of aminolysis can be either a one-step concerted process or a two-step process involving a zwitterionic tetrahedral intermediate. wiley.com The preferred pathway is highly sensitive to the solvent. koreascience.kr

Solvent Effects:

Aprotic Solvents: In aprotic solvents like acetonitrile or dimethyl sulfoxide (B87167) (DMSO), the reaction often proceeds through a stepwise mechanism. cdnsciencepub.comresearchgate.net These solvents are less effective at stabilizing the charged transition states compared to protic solvents.

Protic Solvents: In protic solvents like water or ethanol (B145695), the mechanism can shift. These solvents can stabilize the tetrahedral intermediate through hydrogen bonding, potentially favoring a stepwise pathway. wiley.com However, they can also solvate the nucleophile, which can decrease the reaction rate. wiley.com A change in solvent from water to aqueous ethanol has been shown to shift the mechanism from stepwise to concerted for certain aminolysis reactions. wiley.com

Substituent Sensitivity: The reactivity of this compound in aminolysis is significantly influenced by the substituents on both the amine and the electrophile.

Nucleophile (Amine): The electron-withdrawing nitro group at the para-position of the benzyl (B1604629) ring decreases the basicity and nucleophilicity of the secondary amine. researchgate.net This deactivating effect reduces the rate of nucleophilic attack.

Electrophile (Substrate): The reaction is favored by electron-withdrawing groups on the substrate, as they make the reaction center more electrophilic and stabilize the forming negative charge in the transition state or intermediate. cdnsciencepub.com

The relationship between substituent electronic properties and reaction rates can often be quantified using the Hammett equation, which correlates rate constants with substituent constants (σ). cdnsciencepub.com

Table 2: Influence of Solvent on Aminolysis Reaction Mechanisms

| Solvent Type | Typical Solvents | Effect on Intermediate | Predominant Mechanism | Reference Principle |

| Polar Protic | Water, Ethanol | Stabilizes charged intermediates via H-bonding | Often Stepwise (but can be concerted) | wiley.com |

| Dipolar Aprotic | DMSO, Acetonitrile | Less effective at stabilizing intermediates | Often Stepwise or Concerted | koreascience.krresearchgate.net |

| Nonpolar Aprotic | Diethyl Ether | Poor stabilization of charged species | Often Concerted | cdnsciencepub.com |

This compound can be converted to N,N,N'-trisubstituted ureas through several synthetic routes. The most common method involves the reaction of the secondary amine with an isocyanate.

Reaction with Isocyanates: The nucleophilic addition of the secondary amine to the electrophilic carbon of an isocyanate (R-N=C=O) provides a direct and efficient pathway to urea (B33335) derivatives. asianpubs.org The reaction proceeds rapidly and typically does not require a catalyst. The product would be an unsymmetrical trisubstituted urea of the structure (4-NO₂-C₆H₄-CH₂)(C₄H₉)N-C(O)-NH-R.

Other methods for urea synthesis include:

Reaction with Phosgene (B1210022) or Equivalents: Amines can react with phosgene (COCl₂) or its safer synthetic equivalents to form a carbamoyl (B1232498) chloride, which can then react with another amine to yield a urea.

Catalytic Carbonylation: In the presence of suitable catalysts, amines can react with carbon monoxide.

Rearrangement Reactions: The Lossen rearrangement of hydroxamic acids in the presence of an amine can also yield ureas. organic-chemistry.org

Reactivity and Derivatization of the Nitro Aromatic Moiety

The nitro aromatic part of the molecule is dominated by the powerful electron-withdrawing nature of the nitro group (-NO₂), which dictates its reactivity in both nucleophilic and electrophilic substitution reactions.

Aromatic nucleophilic substitution (SₙAr) is a key reaction pathway for aromatic rings bearing strong electron-withdrawing groups. masterorganicchemistry.comnptel.ac.in The reaction is generally not possible on benzene (B151609) itself but is facilitated by substituents like the nitro group.

The mechanism proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (e.g., a halide), forming a resonance-stabilized carbanion known as a Meisenheimer intermediate.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The nitro group strongly activates the ring towards SₙAr, especially when it is positioned ortho or para to the leaving group. nptel.ac.inuomustansiriyah.edu.iq This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. nptel.ac.in For this compound, an SₙAr reaction would not occur on the existing ring, as it lacks a suitable leaving group. However, if a leaving group (like F, Cl, Br) were present at position 2 or 3 (ortho or meta to the benzylamine side chain), the para-nitro group would strongly activate the ring for substitution by a nucleophile at that position.

In contrast to its activating role in nucleophilic substitution, the nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqlibretexts.org The EAS reaction involves the attack of an electrophile on the electron-rich π-system of the benzene ring. msu.edulumenlearning.com

The nitro group deactivates the ring in two ways:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group withdraws electron density from the ring via resonance, further reducing the ring's nucleophilicity. libretexts.org

This strong deactivation means that harsh reaction conditions (e.g., high temperatures, strong acid catalysts) are required for electrophilic substitution to occur. msu.edu

Furthermore, the nitro group is a meta-director . libretexts.orgck12.org When an electrophile does attack the ring, it is directed to the position meta to the nitro group. This is because the carbocation intermediates formed by attack at the ortho and para positions are significantly destabilized, as one of the resonance structures places a positive charge directly adjacent to the positively charged nitrogen of the nitro group. The intermediate from meta attack avoids this unfavorable arrangement and is therefore the least unstable.

Table 3: Summary of the Nitro Group's Influence on Aromatic Substitution

| Reaction Type | Role of -NO₂ Group | Reactivity Effect | Position Directing | Reference Principle |

| Nucleophilic (SₙAr) | Activating | Increases Rate | Ortho, Para | nptel.ac.inuomustansiriyah.edu.iq |

| Electrophilic (EAS) | Deactivating | Decreases Rate | Meta | libretexts.orgck12.org |

Intramolecular Cyclization and Rearrangement Pathways

The structural arrangement of this compound, featuring a nucleophilic secondary amine and an electrophilic aromatic ring due to the para-nitro group, alongside benzylic protons, allows for a variety of intramolecular reactions. The specific pathway followed is often dictated by the reaction conditions, such as the presence of catalysts, light, or specific reagents.

Cyclization Reactions Leading to Heterocyclic Systems

While direct intramolecular electrophilic attack of the amine onto the nitro-deactivated benzene ring is energetically unfavorable, cyclization of this compound can be induced under specific conditions, often involving a transformation of the nitro group or the generation of highly reactive intermediates.

One plausible pathway involves the initial reduction of the nitro group. For instance, reductive cyclization of ortho-nitrobenzylamines is a known method for synthesizing 2H-indazoles, often mediated by reagents like SnCl₂ or low-valent titanium. researchgate.netresearchgate.net Although the substrate is a para-nitro derivative, a similar principle could apply if the reaction proceeds through a different cyclization pattern or if a rearrangement precedes the cyclization.

Alternative cyclization mechanisms that bypass the need for a nucleophilic aromatic ring include radical-mediated pathways. The generation of a radical at the benzylic position or on the nitrogen atom could initiate an intramolecular addition to the aromatic ring. Such radical cyclizations are versatile methods for forming 5- and 6-membered rings. harvard.edu For this compound, a hypothetical radical cyclization could lead to tetrahydroisoquinoline or other fused heterocyclic systems. The reaction could be initiated by standard radical initiators or via photolysis.

Photochemical cyclizations offer another route to heterocyclic systems from aromatic compounds. chim.it For example, the Davis-Beirut reaction can produce 2H-indazoles from o-nitrobenzyl compounds under photochemical conditions. nih.gov While the position of the nitro group in this compound is different, photochemical excitation could lead to unique reactive states that undergo cyclization. For instance, irradiation could facilitate an intramolecular hydrogen abstraction or an electron transfer event, leading to a biradical intermediate that subsequently cyclizes.

The following table summarizes potential heterocyclic systems that could be derived from this compound under different proposed cyclization conditions.

| Proposed Condition | Potential Intermediate | Potential Heterocyclic Product |

| Reductive Cyclization | N-(4-aminobenzyl)butan-1-amine | Benzodiazepine or other fused systems |

| Radical-Initiated Cyclization | Benzylic or nitrogen-centered radical | Tetrahydroisoquinoline derivative |

| Photochemical Cyclization | Excited state biradical | Azepine or other multi-membered rings |

Rearrangements Involving Benzylic and Amine Centers

A significant rearrangement pathway for N-alkyl-substituted anilines is the Hofmann-Martius rearrangement, which can also be observed in derivatives like this compound under certain catalytic conditions. tmv.ac.in This reaction typically involves the migration of an N-alkyl or N-aryl group to the ortho or para positions of the aromatic ring.

Recent studies have shown that even highly deactivated anilines, such as 4-nitroaniline (B120555), can undergo a gold(III)-catalyzed Friedel-Crafts benzylation, which proceeds via an initial N-benzylation followed by a Hofmann-Martius-type rearrangement. rsc.orgrsc.orgresearchgate.net For this compound, a similar acid- or metal-catalyzed process could promote the cleavage of the N-benzyl bond.

The proposed mechanism for such a rearrangement is often intermolecular. It is suggested to proceed through the following key steps:

Protonation or coordination of a Lewis acid to the amine nitrogen.

Cleavage of the benzylic carbon-nitrogen bond, leading to the formation of a 4-nitrobenzyl carbocation and butylamine (B146782).

A Friedel-Crafts-type alkylation where the 4-nitrobenzyl carbocation attacks the aromatic ring of another aniline (B41778) molecule (or butylamine, though less likely to result in a stable aromatic product).

A crossover experiment involving the Au(III)/TPPMS-catalyzed reaction of N-benzylated 4-nitroaniline in the presence of 4-cyanoaniline yielded the crossover product, supporting the intermolecular nature of this rearrangement via a carbocation intermediate. rsc.org

Photochemical conditions can also induce Hofmann-Martius-type rearrangements in N-alkylanilines, leading to ortho- and para-alkylated products through what is believed to be a radical mechanism within a solvent cage. acs.org

The table below outlines the expected products from the rearrangement of this compound based on known mechanisms for related compounds.

| Rearrangement Type | Catalyst/Condition | Key Intermediate | Primary Products |

| Hofmann-Martius (Thermal/Catalytic) | Acid (e.g., H⁺) or Lewis Acid (e.g., Au(III)) | 4-Nitrobenzyl carbocation | 2-Butylamino-4'-nitro-diphenylmethane, Aniline, Butylamine |

| Photo-Hofmann-Martius | UV Irradiation | 4-Nitrobenzyl radical / Butylaminyl radical pair | 2-Butylamino-4'-nitro-diphenylmethane, Aniline, Butylamine |

Elucidation of Rate-Determining Steps and Intermediates

The elucidation of rate-determining steps and the characterization of intermediates are crucial for understanding the mechanistic details of the reactions of this compound.

For any proposed intramolecular cyclization reaction, the rate-determining step would be highly dependent on the specific mechanism:

For a radical-mediated cyclization , the initial homolytic cleavage to form the carbon or nitrogen radical would likely be the slow step, requiring significant energy input from heat or light. The subsequent intramolecular addition to the aromatic ring is generally a fast process.

In a photochemical cyclization , the initial absorption of a photon to generate the excited state is rapid. The rate would likely be determined by the efficiency of the subsequent steps, such as intersystem crossing to a triplet state or the rate of bond formation in the excited state to form the cyclized intermediate.

For a reductive cyclization pathway , the rate would be determined by the kinetics of the reduction of the nitro group, which would then be followed by a typically faster intramolecular condensation or cyclization.

The primary intermediates in these reactions are transient and often not directly observable. Their existence is typically inferred from trapping experiments, kinetic studies, and the final product distribution. For instance, the intermediacy of a carbocation in the Hofmann-Martius rearrangement is supported by the formation of crossover products in specifically designed experiments. rsc.org Similarly, the involvement of radical intermediates in photochemical rearrangements is supported by the influence of radical scavengers on the reaction outcome. acs.org

Computational Chemistry and Molecular Modeling of N 4 Nitrobenzyl Butan 1 Amine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure, or the distribution and energy of electrons within a molecule. chemmethod.comeurjchem.com By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. For N-(4-nitrobenzyl)butan-1-amine, a DFT analysis would typically be performed using a basis set like 6-311++G(d,p) to provide a robust description of its electronic behavior. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. researchgate.net The HOMO, representing the outermost electron-filled orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. dergipark.org.tr The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. dergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the butan-1-amine and benzene (B151609) ring portions, reflecting their electron-donating character. Conversely, the powerful electron-withdrawing nitro group (-NO₂) would cause the LUMO to be concentrated on the nitrophenyl moiety. researchgate.net This separation of frontier orbitals indicates a propensity for intramolecular charge transfer.

To illustrate, DFT calculations on analogous compounds show how different functional groups influence these orbitals. A lower energy gap generally implies a higher chemical reactivity and lower kinetic stability. dergipark.org.tr

Table 1: Illustrative Frontier Orbital Energies for Related Compounds This table presents typical HOMO, LUMO, and energy gap values for compounds with similar functional groups to illustrate the expected electronic characteristics. The values are for demonstrative purposes.

| Compound/Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Ibuprofen (Carboxylic Acid/Phenyl) | -7.03 | -0.89 | 6.14 | dergipark.org.tr |

| Ibuprofen Derivative (Amide) | -6.55 | -0.99 | 5.56 | dergipark.org.tr |

| Pyrazoline with NO₂ Group | -6.21 | -1.73 | 4.48 | unar.ac.id |

| Pyrazoline with F Group | -5.91 | -1.57 | 4.34 | unar.ac.id |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would predictably show:

Negative Potential: Concentrated around the oxygen atoms of the nitro group, making this the primary site for interactions with electrophiles or hydrogen bond donors.

Positive Potential: Located around the hydrogen atoms of the amine group (-NH), indicating their susceptibility to nucleophilic attack or hydrogen bonding with an acceptor.

Neutral/Intermediate Potential: The butyl chain and benzene ring carbons would likely show intermediate potential (green).

This distribution highlights the molecule's charge separation and its capacity for specific intermolecular interactions. semanticscholar.org

Table 2: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Nitro Group (O atoms) | Negative | Red / Yellow | Site for electrophilic attack; hydrogen bond acceptor |

| Amine Group (H atoms) | Positive | Blue | Site for nucleophilic attack; hydrogen bond donor |

| Benzene Ring / Butyl Chain | Near Neutral | Green | Lower reactivity compared to functional groups |

Reaction Pathway Simulation and Transition State Localization

Computational chemistry can simulate the entire pathway of a chemical reaction, from reactants to products, by locating the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) of the reaction, providing a quantitative prediction of the reaction rate. researchgate.net

For this compound, several reaction pathways could be of interest for simulation:

N-alkylation or N-acylation: Simulating the reaction of the amine group with an electrophile.

Nitro Group Reduction: Modeling the pathway for the reduction of the nitro group to an amine, a common transformation for nitroaromatic compounds.

Oxidative Coupling: Investigating potential coupling reactions involving the amine. researchgate.net

By mapping the minimum energy path and identifying the transition state structures, researchers can gain a mechanistic understanding of how these transformations occur and predict the conditions under which they might be favorable. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Analogues

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create mathematical models correlating the chemical structure of a compound with its physicochemical properties. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using regression analysis to link these descriptors to an experimentally measured property.

For this compound and its analogues, a QSPR study could be developed to predict properties like boiling point, solubility, or a specific type of reactivity. The first step involves creating a dataset of analogous compounds and their known properties. Next, various molecular descriptors would be calculated for each analogue. qsardb.org

Table 3: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape |

| Constitutional | Molecular weight, atom counts | Basic molecular composition |

| Geometrical | Molecular surface area, Volume | 3D size and shape of the molecule |

Once the model is built and validated, it can be used to predict the properties of new, unsynthesized analogues of this compound, thereby accelerating the discovery process by prioritizing which compounds to synthesize and test. researchgate.net

Advanced Spectroscopic Characterization Methodologies for N 4 Nitrobenzyl Butan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial relationships of atoms within N-(4-Nitrobenzyl)butan-1-amine can be determined.

High-resolution 1H and 13C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The 1H NMR spectrum reveals distinct signals for each chemically non-equivalent proton. The aromatic protons on the 4-nitrophenyl group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with signals significantly downfield due to the electron-withdrawing effect of the nitro group. The protons closer to the nitro group (H-3, H-5) are more deshielded than the protons adjacent to the benzyl (B1604629) group (H-2, H-6). The benzylic methylene (B1212753) protons (H-7) appear as a singlet, while the protons of the butyl chain show characteristic multiplets, with chemical shifts decreasing with increasing distance from the electron-withdrawing amine group. The N-H proton signal is often a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-5 | ~8.20 | d | ~8.5 |

| H-2, H-6 | ~7.54 | d | ~8.5 |

| H-7 (Ar-CH₂ -NH) | ~3.90 | s | - |

| H-1' (NH-CH₂ -CH₂) | ~2.65 | t | ~7.2 |

| NH | ~1.5-2.5 | br s | - |

| H-2' (CH₂-CH₂ -CH₂) | ~1.50 | sextet | ~7.4 |

| H-3' (CH₂-CH₂ -CH₃) | ~1.35 | sextet | ~7.4 |

The 13C NMR spectrum provides a signal for each unique carbon atom. udel.edu The presence of 1.1% natural abundance of 13C means that spectra typically require more time to acquire than proton spectra. hw.ac.uk The carbons of the aromatic ring are found in the 120-150 ppm region, with the carbon bearing the nitro group (C-4) and the carbon attached to the benzylic group (C-1) appearing as quaternary signals of lower intensity. hw.ac.uk Carbons directly attached to nitrogen are deshielded and appear in the 30-65 ppm range. chemguide.co.uk The benzylic carbon (C-7) and the butyl chain carbons (C-1' to C-4') can be clearly distinguished.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (ipso-NO₂) | ~147 |

| C-1 (ipso-CH₂) | ~146 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~124 |

| C-7 (Ar-C H₂-NH) | ~53 |

| C-1' (NH-C H₂-CH₂) | ~49 |

| C-2' (CH₂-C H₂-CH₂) | ~32 |

| C-3' (CH₂-C H₂-CH₃) | ~20 |

2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (H-H) spin coupling networks. orgchemboulder.com For this compound, a strong correlation pathway would be observed along the butyl chain, connecting H-1' to H-2', H-2' to H-3', and H-3' to H-4'. This confirms the integrity of the aliphatic chain. A weaker correlation might also be seen between the N-H proton and the adjacent H-1' protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom (one-bond C-H correlation). orgchemboulder.com It allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. For example, the proton signal at ~2.65 ppm would show a cross-peak with the carbon signal at ~49 ppm, confirming their assignment as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). orgchemboulder.com It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include:

The benzylic protons (H-7) showing correlations to the aromatic carbons C-1, C-2, and C-6, linking the benzyl group to the aromatic ring.

The H-1' protons of the butyl chain showing a correlation to the benzylic carbon (C-7), confirming the N-alkylation site.

Aromatic protons H-2 and H-6 showing correlations to the quaternary carbon C-4, confirming the position of the nitro group.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlated Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-1' | H-2' | Butyl chain connectivity |

| H-2' | H-1', H-3' | Butyl chain connectivity | |

| H-3' | H-2', H-4' | Butyl chain connectivity | |

| HSQC | H-2, H-6 | C-2, C-6 | Aromatic C-H assignment |

| H-7 | C-7 | Benzylic C-H assignment | |

| H-1' | C-1' | Butyl chain C-H assignment | |

| HMBC | H-7 | C-1, C-2, C-6 | Benzyl-to-Ring connectivity |

| H-1' | C-7 | Butyl-to-Benzyl connectivity |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups. The nitro group gives rise to two particularly strong and characteristic stretching vibrations in the IR spectrum. spectroscopyonline.com The aromatic nitro group N-O asymmetric stretch appears between 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com The N-H bond of the secondary amine produces a single, weak-to-moderate stretching band around 3350-3310 cm⁻¹. orgchemboulder.comlibretexts.org Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. vscht.cz The C-N stretching of the aliphatic amine portion is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Table 4: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Strong |

| NO₂ Asymmetric Stretch | 1550 - 1475 | Very Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium | Strong |

| N-H Bend | 1650 - 1550 | Variable | Weak |

| CH₂ Scissor | ~1465 | Medium | Medium |

| NO₂ Symmetric Stretch | 1360 - 1290 | Very Strong | Strong |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | Medium-Weak |

| NO₂ Scissor | ~850 | Strong | Weak |

While challenging to resolve without computational support, vibrational spectroscopy can offer insights into the conformational preferences of flexible molecules. This compound possesses rotational freedom around the C(benzyl)-N and N-C(butyl) bonds. Different spatial arrangements, or conformers, can give rise to subtle shifts in the vibrational frequencies, particularly in the complex "fingerprint" region (below 1500 cm⁻¹). These shifts occur because the coupling of vibrational modes is sensitive to the local geometry. Low-frequency Raman spectroscopy can be especially useful for observing the torsional and skeletal modes that are directly related to molecular conformation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. repec.org This confirms the molecular weight and offers clues to the structure through analysis of the fragmentation pattern.

The molecular formula of this compound is C₁₁H₁₆N₂O₂, corresponding to a monoisotopic mass of approximately 208.12 Da. The molecular ion peak (M⁺˙) should be observed at m/z 208. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. quizlet.com

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For N-benzylamines, two primary cleavage pathways are dominant:

Alpha-Cleavage : This is the characteristic fragmentation of amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, the most favorable alpha-cleavage is the loss of a propyl radical (•C₃H₇) from the butyl chain. This results in the formation of a highly stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Benzylic Cleavage : Cleavage of the N-C(butyl) bond can lead to the formation of a 4-nitrobenzyl cation or a related tropylium-type ion, which is also a common fragmentation pathway for benzyl derivatives.

Further fragmentation can involve the nitro group, with characteristic losses of •NO (30 Da) and •NO₂ (46 Da) from the molecular ion or aromatic fragments. quizlet.com

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 208 | [M]⁺˙ | [C₁₁H₁₆N₂O₂]⁺˙ | Molecular Ion |

| 165 | [M - C₃H₇]⁺ | [C₈H₉N₂O₂]⁺ | Base Peak from alpha-cleavage |

| 136 | [C₇H₆NO₂]⁺ | [C₇H₆NO₂]⁺ | 4-Nitrobenzyl Cation from benzylic cleavage |

| 106 | [C₇H₆O]⁺˙ | [C₇H₆O]⁺˙ | Loss of NO from m/z 136 |

| 90 | [C₇H₆]⁺˙ | [C₇H₆]⁺˙ | Loss of NO₂ from m/z 136 |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This precision allows for the determination of the elemental formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. pnnl.gov For this compound, HRMS is crucial for confirming its molecular formula, C₁₁H₁₆N₂O₂.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This calculated value can then be compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

Table 1: Isotopic Masses for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

Using the data from the table above, the theoretical monoisotopic mass of the molecular ion [M+H]⁺ of this compound (C₁₁H₁₇N₂O₂⁺) can be calculated.

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₆N₂O₂ | [M]⁺ | 208.1212 |

| C₁₁H₁₆N₂O₂ | [M+H]⁺ | 209.1285 |

The high resolving power of HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, allows for the differentiation of this compound from other compounds with the same nominal mass, thereby confirming its elemental formula. pnnl.gov

Fragmentation Pattern Interpretation for Structural Confirmation

In addition to providing the exact mass of the molecular ion, mass spectrometry fragments the molecule into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable information for structural confirmation. The fragmentation of this compound is influenced by its primary functional groups: the secondary amine and the nitroaromatic ring.

The initial ionization process typically forms a molecular ion (M⁺), which is energetically unstable and breaks down into smaller fragments. chemguide.co.uk For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium ion.

Another significant fragmentation pathway involves the nitrobenzyl moiety. A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). Cleavage of the benzylic C-N bond is also a prominent fragmentation route.

Table 3: Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 208 | [C₁₁H₁₆N₂O₂]⁺ | C₁₁H₁₆N₂O₂ | Molecular Ion (M⁺) |

| 136 | [C₇H₆NO₂]⁺ | C₇H₆NO₂ | Benzylic cleavage, formation of the nitrobenzyl cation |

| 106 | [C₇H₆O]⁺ | C₇H₆O | Loss of NO from the m/z 136 fragment |

| 100 | [C₆H₁₄N]⁺ | C₆H₁₄N | α-cleavage, loss of the nitrobenzyl radical |

| 90 | [C₇H₆]⁺ | C₇H₆ | Loss of NO₂ from the m/z 136 fragment |

The interpretation of these characteristic fragments allows for the comprehensive structural confirmation of this compound, complementing the data obtained from exact mass determination.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state properties of this compound.

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound can reveal the precise arrangement of molecules within the crystal lattice. The resulting structural data allows for a detailed analysis of the non-covalent interactions that stabilize the crystal structure. For this compound, several types of intermolecular interactions are expected to play a significant role.

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are potent hydrogen bond acceptors. This can lead to the formation of N-H···O hydrogen bonds, which often link molecules into chains or dimers. nih.gov In a related structure, 4-Methoxy-N-(4-nitrobenzyl)aniline, molecules are linked into centrosymmetric dimers by N—H···O hydrogen bonds. nih.gov

C-H···π and C-H···O Interactions: Weaker interactions, such as C-H···π interactions between the alkyl C-H bonds and the aromatic ring, and C-H···O interactions involving the nitro group, can also be identified. nih.govresearchgate.net

Analysis of a related compound, N,N′-Bis(3-nitrobenzylidene)butane-1,4-diamine, which features a similar butane (B89635) chain and nitrobenzyl groups, revealed a monoclinic crystal system, indicating specific packing arrangements dictated by intermolecular forces. researchgate.net

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (amine) | O (nitro group) |

| π–π Stacking | Nitrobenzyl Ring | Nitrobenzyl Ring |

| C-H···π | C-H (alkyl/aromatic) | Nitrobenzyl Ring |

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Organic molecules with conformational flexibility, like the butyl chain in this compound, and multiple hydrogen bonding sites are particularly prone to polymorphism.

The specific arrangement of molecules in the crystal, known as crystal packing, is determined by the interplay of various intermolecular forces. uned.es Variations in crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs. Each polymorph will have a unique unit cell and spatial arrangement, which can be fully characterized by SCXRD.

For instance, studies on N1-aryl substituted-2-pyrazolines have shown that the molecular packing can follow several patterns depending on the nature and type of intermolecular interactions present. uned.es A similar investigation into this compound would involve systematic crystallization experiments to identify and structurally characterize any potential polymorphs. Such studies are crucial for controlling the solid-state properties of the material.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxy-N-(4-nitrobenzyl)aniline |

| N,N′-Bis(3-nitrobenzylidene)butane-1,4-diamine |

Analytical Method Development and Validation for N 4 Nitrobenzyl Butan 1 Amine

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are fundamental in the analytical laboratory for the separation, identification, and quantification of chemical compounds. For a molecule such as N-(4-Nitrobenzyl)butan-1-amine, which possesses both a polar amine group and a nonpolar nitrobenzyl group, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A reversed-phase approach is typically suitable for compounds with moderate polarity like this compound. A C18 or C8 column would be a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of an acidic modifier like formic acid or phosphoric acid can help to protonate the amine group, leading to better peak shape and retention time stability. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid are preferred sielc.com.

Detection can be achieved using a UV-Vis detector, as the nitroaromatic chromophore in this compound exhibits strong absorbance in the UV region. The selection of the detection wavelength would be based on the UV spectrum of the compound, with the wavelength of maximum absorbance (λmax) being chosen for quantification to ensure the highest sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 274 nm (λmax of p-nitroaniline) |

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their polarity and tendency to interact with active sites in the GC system, derivatization can overcome these issues. However, direct analysis is also possible with the appropriate column and conditions.

A common approach for analyzing amines by GC is to use a column with a stationary phase that is chemically bonded and cross-linked to minimize peak tailing. A mid-polarity column, such as one containing 5% phenyl-methylpolysiloxane, is often suitable. The injector and detector temperatures must be optimized to ensure efficient volatilization of the sample without causing thermal degradation.

Derivatization of the amine group with reagents such as trifluoroacetic anhydride (B1165640) can improve volatility and reduce peak tailing, leading to better chromatographic performance. The resulting trifluoroacetylated derivative is more amenable to GC analysis.

Table 2: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 150 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound, provided it is the only absorbing species in the sample matrix at the chosen wavelength. The presence of the nitroaromatic ring results in a strong UV absorbance.

To develop a spectrophotometric method, a suitable solvent in which the compound is stable and soluble must be chosen. The UV-Vis spectrum of a standard solution of this compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert Law.

Hyphenated Techniques in Analytical Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including this compound. The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines, and it would likely be used in the positive ion mode to generate the protonated molecule [M+H]+. The high sensitivity and selectivity of MS detection allow for the quantification of the compound even at very low concentrations. LC-MS/MS can provide further structural information and even greater selectivity by monitoring specific fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for definitive identification by comparison with a spectral library or by interpretation of the fragmentation. GC-MS provides both qualitative and quantitative information.

Method Validation Principles in Research and Development

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in analytical chemistry.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks corresponding to impurities, degradation products, or matrix components. This can be assessed by analyzing a placebo or blank sample and a sample spiked with the analyte and potential interferences.

Selectivity refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components in the mixture. In the context of LC-MS or GC-MS, selectivity is very high because the mass spectrometer can be set to monitor only the specific mass-to-charge ratio (m/z) of the analyte and its fragments. For HPLC-UV methods, peak purity analysis using a photodiode array (PDA) detector can be used to assess the homogeneity of the chromatographic peak and thus confirm selectivity.

To assess specificity and selectivity, a series of experiments would be conducted:

Analysis of Blanks: A solvent blank and a matrix blank (if applicable) are analyzed to ensure no interfering peaks are present at the retention time of the analyte.

Analysis of Standards: A pure standard of this compound is analyzed to determine its retention time and response.

Analysis of Spiked Samples: The blank matrix is spiked with the analyte and potential impurities to demonstrate that the analyte peak is resolved from all other peaks.

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. The analytical method must be able to separate the analyte from these degradation products.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

Linearity and Calibration Range Determination

This part of a study would establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of this compound in the sample. A series of standard solutions at different concentrations would be prepared and analyzed. The response (e.g., peak area from an HPLC chromatogram) would be plotted against the concentration, and a linear regression analysis would be performed. The results would typically be presented in a table showing the concentration levels, the instrument response, and statistical parameters like the correlation coefficient (r²) and the equation of the line.

Accuracy and Precision Evaluation

Accuracy demonstrates how close the measured value is to the true value. It is often assessed by spiking a blank sample matrix with a known amount of this compound at different concentration levels (e.g., low, medium, and high) and calculating the percentage of recovery.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. This would be evaluated at different levels, including repeatability (same analyst, same equipment, short interval) and intermediate precision (different analysts, different days). Data would be presented in tables showing recovery percentages and RSD values.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These values are critical for analyzing trace amounts of the substance. They are typically determined based on the standard deviation of the response and the slope of the calibration curve or by using the signal-to-noise ratio.

Without access to a specific study for this compound, providing the detailed, data-driven article as requested is not feasible.

Supramolecular Chemistry of N 4 Nitrobenzyl Butan 1 Amine and Analogous Systems

Exploration of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the crystal engineering of nitro-containing aromatic compounds. In N-(4-nitrobenzyl)butan-1-amine, the secondary amine (-NH-) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (NO2) group are strong hydrogen bond acceptors. This donor-acceptor pairing is a recurring motif in the solid-state structures of related molecules.

For instance, in analogous systems like 4-methoxy-N-(4-nitrobenzyl)aniline, molecules are linked by intermolecular N—H⋯O hydrogen bonds, where the amine hydrogen forms a bond with an oxygen atom of the nitro group of a neighboring molecule. researchgate.net This interaction often leads to the formation of hydrogen-bonded dimers or chains. researchgate.net In the case of this compound, similar N—H⋯O hydrogen bonds are expected to be a dominant feature in its solid-state assembly, potentially leading to one-dimensional chains or more complex two- or three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound and Analogous Systems

| Donor | Acceptor | Type of Interaction | Potential Motif |

| N-H (amine) | O (nitro) | Strong Hydrogen Bond | Chains, Dimers |

| C-H (aromatic) | O (nitro) | Weak Hydrogen Bond | Network Stabilization |

| C-H (aliphatic) | O (nitro) | Weak Hydrogen Bond | Network Stabilization |

| N-H (amine) | N (amine) | Hydrogen Bond (less likely) | Competing Interaction |

Investigation of π-π Stacking Interactions

The extension of the π-system due to the conjugation of the nitro group with the aromatic ring enhances the propensity for π-stacking. researchgate.net In analogous structures, such as (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine, the three-dimensional supramolecular structure is built from π-stacked chains. nih.gov These stacking interactions can occur in a face-to-face or offset (face-to-sheared) manner, with the latter often being favored to minimize electrostatic repulsion.

For this compound, it is anticipated that the nitrophenyl rings of adjacent molecules will arrange in a stacked fashion, contributing to the formation of columnar or layered structures in the solid state. The interplay between hydrogen bonding and π-π stacking will be crucial in determining the final crystal packing. For example, hydrogen-bonded chains could be further organized into sheets or three-dimensional networks through π-π stacking interactions between the aromatic rings of neighboring chains.

Formation of Co-crystals and Solid-State Assemblies

The ability of this compound to participate in both hydrogen bonding and π-π stacking makes it an excellent candidate for the formation of co-crystals. Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity.

By introducing a co-former molecule that can complement the hydrogen bonding and/or π-stacking capabilities of this compound, it is possible to design novel solid-state assemblies with tailored structures and properties. For instance, a co-former with multiple hydrogen bond donor sites could interact with the nitro group's acceptor sites, while a co-former with an electron-rich aromatic ring could engage in π-π stacking with the electron-deficient nitrophenyl ring.

The formation of co-crystals is often guided by the principle of supramolecular synthons, which are robust and predictable non-covalent interactions. In this context, the N—H⋯O(nitro) interaction can be considered a reliable synthon for building co-crystals. The selection of a suitable co-former is critical and can lead to a diverse range of solid-state architectures.

Table 2: Potential Co-formers for this compound and their Rationale

| Co-former Type | Example | Rationale for Interaction |

| Carboxylic Acids | Benzoic Acid | Formation of strong N-H···O=C and O-H···O-N hydrogen bonds. |

| Phenols | 4-Hydroxypyridine | Hydrogen bonding and potential for π-π stacking. |

| Amides | Isonicotinamide | Multiple hydrogen bond donor and acceptor sites. |

| Aromatic Hydrocarbons | Pyrene | Strong π-π stacking interactions with the nitrophenyl ring. |

Design of Molecular Recognition Systems and Host-Guest Chemistry Concepts

The structural features of this compound also lend themselves to applications in molecular recognition and host-guest chemistry. The combination of a flexible aliphatic chain and a rigid aromatic unit allows for the potential design of host molecules that can selectively bind specific guest species.

While this compound itself is more likely to act as a guest, its derivatives could be incorporated into larger macrocyclic or cage-like host structures. The nitrobenzyl moiety can serve as a recognition site for electron-rich guests through π-π stacking interactions, while the amine and nitro groups can participate in hydrogen bonding with complementary guests.

An example of a related concept is the selective inclusion of guests by functionalized pillar mdpi.comarenes, where encapsulation is stabilized by C–H···π and C–H···O interactions within the macrocyclic cavity. elifesciences.org Similarly, a host system incorporating the this compound framework could be designed to recognize and bind guests based on a combination of shape, size, and chemical complementarity. The design of such systems would involve the strategic placement of functional groups to create a pre-organized binding cavity that is selective for a particular guest molecule.

Applications of N 4 Nitrobenzyl Butan 1 Amine in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The utility of N-(4-Nitrobenzyl)butan-1-amine as a precursor stems from its two chemically distinct reactive sites. The secondary amine provides a direct handle for introducing a variety of substituents, while the nitro group can be selectively reduced to a primary aniline (B41778), unveiling a second site for further functionalization. This staged reactivity is crucial for the controlled construction of elaborate molecular architectures.

The secondary amine can readily undergo standard transformations such as acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones. These reactions attach a wide range of chemical groups to the nitrogen atom.

Following the modification of the amine, the nitro group on the phenyl ring can be reduced to a primary amine (aniline) using various established methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media. smolecule.com This transformation yields a substituted N-benzyl-1,4-benzenediamine derivative, a valuable intermediate for numerous complex targets. This new primary aromatic amine can then undergo its own set of selective reactions, such as diazotization, further acylation, or use in the synthesis of nitrogen-containing heterocycles. openmedicinalchemistryjournal.com

Furthermore, the 4-nitrobenzyl group itself is a key motif in certain medicinal chemistry strategies, such as in prodrugs designed for gene-directed enzyme prodrug therapy (GDEPT). In these systems, a nitroreductase enzyme reduces the nitro group, initiating a self-immolative fragmentation that releases a cytotoxic agent. sci-hub.boxresearchgate.net While specific applications using this compound in this context are not detailed, its core structure is analogous to the "trigger" portion of such systems.

| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group | Increase in Molecular Complexity |

|---|---|---|---|---|

| Secondary Amine | Acylation | Acetyl Chloride | Amide | Introduces a carbonyl group and R-group substituent. |

| Secondary Amine | Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide | Adds a sulfonyl group and an aryl substituent. |

| Nitro Group | Reduction | H₂, Pd/C | Primary Aromatic Amine (Aniline) | Creates a new nucleophilic site for further derivatization. |

| Resulting Aniline | Urea (B33335) Formation | Phenyl Isocyanate | Urea | Forms a key pharmacophore and links to another aryl group. |

Development of Novel Reagents and Catalytic Systems

This compound is primarily employed as a structural building block rather than a functional reagent or catalyst in its own right. The fundamental structure, containing a benzylamine (B48309) core, is a common scaffold in the design of ligands for transition metal catalysis, particularly in asymmetric synthesis. However, a review of scientific literature indicates that this compound itself has not been extensively developed into a specific, named reagent or as a ligand in a widely adopted catalytic system. Its value lies in its potential to be incorporated into larger, more complex molecules that may ultimately possess catalytic or other reactive properties.

Structure-Activity Relationship (SAR) Studies in Synthetic Pathways

Direct structure-activity relationship (SAR) studies focusing specifically on this compound are not widely documented. However, the principles of SAR can be inferred from studies on analogous compounds where systematic structural modifications are correlated with changes in biological activity or chemical reactivity. For this molecule, an SAR study would typically investigate three key regions:

The Aromatic Ring: The position and electronic nature of substituents on the phenyl ring are critical. In studies of 3-arylcoumarins, the presence and position of a nitro substituent were found to be crucial for antibacterial activity against S. aureus. mdpi.com Replacing the nitro group on this compound with other electron-withdrawing or electron-donating groups would systematically probe its influence on a given activity.

The Nitrogen Substituent: The N-benzyl group itself can be replaced. For instance, in a study of isosteviol-based 1,3-aminoalcohols, an N-(4-fluorobenzyl) moiety was found to be highly effective against cancer cell lines, and replacing this group altered the antiproliferative activity. nih.gov

In the context of prodrugs, SAR studies on 4-nitrobenzyl carbamates have shown that the selectivity for the activating nitroreductase enzyme decreases with increasing size of the side-chain or the presence of a basic amine group. sci-hub.box This demonstrates that even distal modifications can have a profound impact on the molecule's interaction with biological systems.

| Structural Region | Modification Strategy | Potential Impact | Principle Derived From Analogues |

|---|---|---|---|

| Butyl Chain | Vary length or add branching | Alters steric bulk, lipophilicity, and flexibility. | Side-chain size affects enzyme selectivity in carbamate (B1207046) prodrugs. sci-hub.box |

| Aromatic Ring | Change substituent (e.g., -NO₂ to -CN, -Cl, -OCH₃) or its position | Modulates electronic properties (pKa of amine) and target interactions. | Nitro group position is critical for antibacterial activity in coumarins. mdpi.com |

| Nitrogen Atom | Replace benzyl (B1604629) group with other aryl or alkyl groups | Changes steric and electronic environment of the core structure. | Nature of the N-arylmethyl group influences antiproliferative effects. nih.gov |

Strategic Diversification of Chemical Libraries via Derivatization

The structure of this compound is exceptionally well-suited for the synthesis of combinatorial libraries, a cornerstone of modern drug discovery. The ability to perform sequential and chemically distinct reactions at two different sites on the molecule allows for the rapid generation of a large number of diverse analogues from a single, common core.

A typical library synthesis strategy would proceed in two stages: